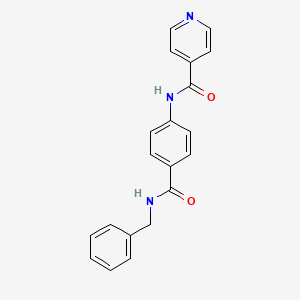

N-(4-(Benzylcarbamoyl)phenyl)isonicotinamide

Description

N-(4-(Benzylcarbamoyl)phenyl)isonicotinamide is an organic compound with the molecular formula C20H17N3O2. It is known for its unique structure, which combines a benzylcarbamoyl group with an isonicotinamide moiety.

Properties

IUPAC Name |

N-[4-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c24-19(22-14-15-4-2-1-3-5-15)16-6-8-18(9-7-16)23-20(25)17-10-12-21-13-11-17/h1-13H,14H2,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINSMWBAKJYRJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Benzylcarbamoyl)phenyl)isonicotinamide typically involves the reaction of 4-aminobenzylamine with isonicotinic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Benzylcarbamoyl)phenyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylcarbamoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzylcarbamoyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-(Benzylcarbamoyl)phenyl)isonicotinamide is structurally related to compounds that inhibit enzymes involved in critical biological processes. Its design is inspired by the need for effective inhibitors of nicotinamide adenine dinucleotide (NAD+) metabolism, which is crucial in aging and disease management. Research indicates that compounds targeting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that regulates NAD+ levels, can have significant therapeutic implications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the benzyl and isonicotinamide moieties can enhance the potency and selectivity of these compounds. For instance, the introduction of various substituents on the benzyl group has been linked to increased binding affinity to NAMPT, suggesting a pathway for developing more effective NAD+ boosters .

| Modification | Effect on Potency | Comments |

|---|---|---|

| Benzyl group substitution | Increased binding affinity | Enhances interaction with NAMPT |

| Isonicotinamide alteration | Variable effects | Depends on specific structural changes |

Pharmacological Applications

The pharmacological potential of this compound extends to its role as an allosteric modulator of NAMPT. By enhancing NAMPT activity, this compound may help restore NAD+ levels in pathological conditions associated with NAD+ depletion.

Therapeutic Implications

Research indicates that compounds like this compound could be beneficial in treating conditions such as neurodegenerative diseases, metabolic disorders, and age-related diseases where NAD+ levels are critically low .

Molecular Biology Applications

In molecular biology, this compound has been studied for its interactions with DNA and other biomolecules. The compound's ability to influence gene expression through modulation of epigenetic mechanisms highlights its potential as a therapeutic agent.

DNA Interaction Studies

Studies have shown that derivatives of isonicotinamide can interact with DNA, potentially leading to anticancer effects. The compound's structure allows it to bind to DNA and influence its conformation, which may inhibit cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Anticancer Activity : A study demonstrated that derivatives of isonicotinamide exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

- Antidiabetic Properties : Research indicated that certain modifications of isonicotinamide derivatives showed promising results in inhibiting enzymes related to diabetes, such as α-amylase and α-glucosidase .

- Neuroprotective Effects : Animal studies have suggested that enhancing NAD+ levels through NAMPT modulation can protect against neurodegeneration, making it a candidate for further investigation in neuroprotective therapies .

Mechanism of Action

The mechanism of action of N-(4-(Benzylcarbamoyl)phenyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(Aminophenyl)isonicotinamide)

- N-(4-(Isopropylphenyl)isonicotinamide)

- N-(4-(Acetylphenyl)isonicotinamide)

- N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide

Uniqueness

N-(4-(Benzylcarbamoyl)phenyl)isonicotinamide stands out due to its unique combination of a benzylcarbamoyl group and an isonicotinamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(4-(Benzylcarbamoyl)phenyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that combines a benzylcarbamoyl group with an isonicotinamide moiety. This configuration may influence its interaction with biological targets, enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to modulate various signaling pathways, potentially affecting cellular processes such as apoptosis, inflammation, and neuroprotection. The compound may act as an inhibitor or modulator of key enzymes involved in these pathways, although specific targets remain under investigation.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits notable activity against several biological targets:

- Monoamine Oxidase (MAO) Inhibition : The compound has been evaluated for its inhibitory effects on MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. Preliminary results indicate that certain derivatives show promising inhibition rates, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

- Cholinesterase Inhibition : The compound's derivatives were also tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some showed selective inhibition against BChE, which could be beneficial in managing conditions like Alzheimer's disease .

- Nrf2 Activation : this compound has been linked to the activation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This activation can lead to increased expression of antioxidant proteins .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Pain Management : In clinical settings, compounds structurally related to this compound have been evaluated for pain relief in patients unresponsive to conventional therapies. Reports suggest significant reductions in pain scores among participants treated with these compounds .

- Neuroprotection : Research indicates that the compound may provide neuroprotective effects in models of stroke and neurodegeneration by modulating calcium channel activity and reducing excitotoxicity .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for synthesizing N-(4-(Benzylcarbamoyl)phenyl)isonicotinamide?

Methodological Answer: The compound can be synthesized via coupling reactions involving isonicotinoyl chloride and 4-(benzylcarbamoyl)aniline. A typical procedure involves:

- Dissolving 4-(benzylcarbamoyl)aniline in anhydrous dimethylformamide (DMF).

- Adding isonicotinoyl chloride dropwise under nitrogen atmosphere at 0–5°C.

- Stirring at room temperature for 12–24 hours, followed by precipitation in ice-water and purification via recrystallization (ethanol/water) .

Yields typically range from 50% to 82%, depending on solvent choice and reaction time optimization .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

- 1H NMR : Analyze peaks in DMSO-d6; e.g., aromatic protons (δ 7.5–8.5 ppm), benzyl carbamoyl NH (δ 10.2–10.5 ppm) .

- FT-IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N–H bends (~1550 cm⁻¹) .

- Melting Point : Compare experimental values (e.g., 202–214°C for analogous isonicotinamide derivatives) to literature .

Q. What in vitro models are suitable for preliminary biological evaluation?

Methodological Answer:

- Use prostate cancer cell lines (e.g., PC-3 or LNCaP) for antiproliferative assays (MTT or SRB).

- Assess apoptosis via flow cytometry (Annexin V/PI staining) and Western blotting for markers like cleaved caspase-3 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (methanol, ethanol). DMF often enhances coupling efficiency but may require longer reaction times .

- Catalyst Use : Explore 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 4-dimethylaminopyridine (DMAP) to activate carboxyl groups .

- Temperature Control : Gradual warming (0°C → RT) reduces side reactions, improving yields to >75% .

Q. How can structural modifications enhance biological activity?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro or chloro) at the phenyl ring to enhance cytotoxicity. For example, 2-chloro substitution on isonicotinamide increased potency by 40% in prostate cancer models .

- Boronate Ester Integration : Replace benzylcarbamoyl with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to exploit antifungal properties, though this alters target specificity .

Q. How to resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

- NMR Signal Assignment : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals. For example, NOESY can confirm spatial proximity of benzyl and isonicotinamide groups .

- Crystallography : If available, single-crystal X-ray diffraction provides unambiguous structural validation .

- Elemental Analysis : Verify C/H/N ratios (e.g., C: 62.1%, H: 4.3%, N: 12.4%) to confirm purity .

Q. How to analyze the compound’s effect on cellular signaling pathways?

Methodological Answer:

- Pathway-Specific Assays : Use phospho-specific antibodies in Western blotting to assess Akt-mTOR pathway modulation (e.g., phosphorylated Akt at Ser473) .

- Cytoskeletal Impact : Stain F-actin with phalloidin-FITC and quantify changes via fluorescence microscopy. Correlate with paxillin expression levels using qPCR .

- Kinase Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.